molecular formula C20H19N3O3 B2428695 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-36-4

4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2428695
CAS No.: 852138-36-4
M. Wt: 349.39
InChI Key: BUKIBIBRVIGJAY-UHFFFAOYSA-N
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Description

4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitro group and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is used as a precursor for the synthesis of various functionalized carbazole derivatives. These derivatives are studied for their electronic properties and potential use in organic electronics and photonics .

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its structural similarity to bioactive carbazole derivatives. It is investigated for its potential anticancer, antibacterial, and antifungal activities . The nitro group and benzamide moiety are crucial for its interaction with biological targets.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic and optical properties. It is also studied for its potential application in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(carbazol-6-yl)benzamide
  • 4-nitro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide
  • 4-nitro-N-(1H-indol-3-yl)methyl)benzamide

Uniqueness

4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the presence of the tetrahydrocarbazole core, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(14-6-8-15(9-7-14)23(25)26)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,22H,1-4,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIBIBRVIGJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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